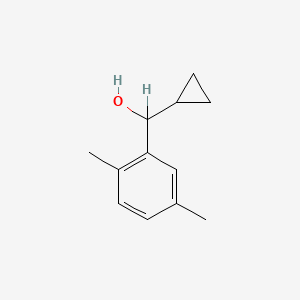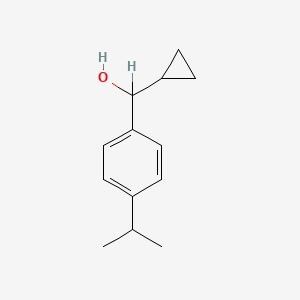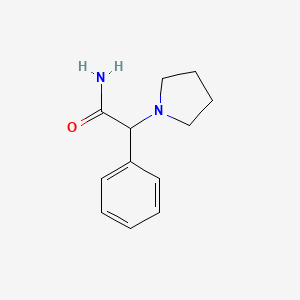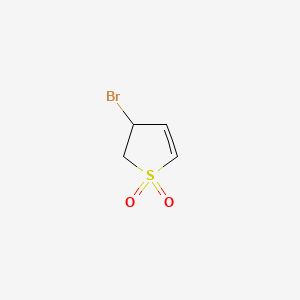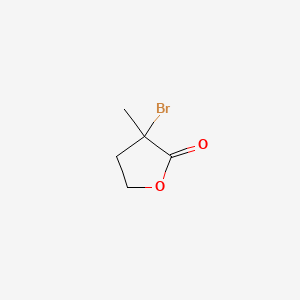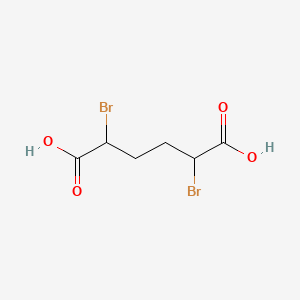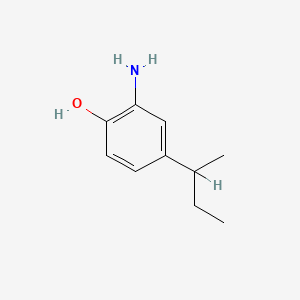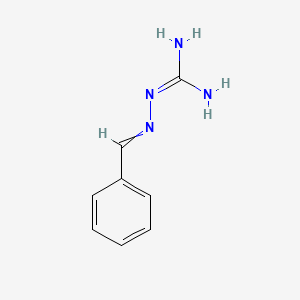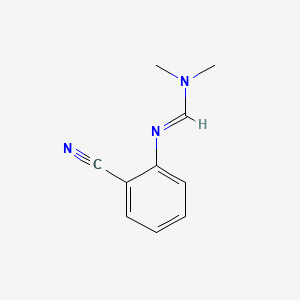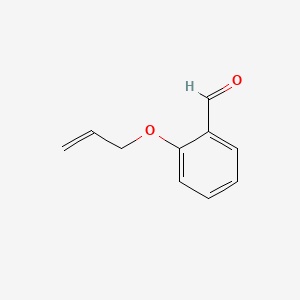
2-(Allyloxy)benzaldehyde
Descripción general
Descripción
2-(Allyloxy)benzaldehyde is a chemical compound with the molecular formula C10H10O2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 2-(Allyloxy)benzaldehyde involves the reaction of 2-hydroxybenzaldehyde with 3-bromoprop-1-ene in the presence of potassium carbonate . The mixture is stirred at reflux for 12 hours. After the solvent is evaporated, the residue is dissolved in ethyl acetate and water is added. The organic phase is separated and the aqueous layer is extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the product .Molecular Structure Analysis
The molecular structure of 2-(Allyloxy)benzaldehyde consists of an allyloxy group (H2C=CH-CH2O-) attached to the 2-position of a benzaldehyde molecule (C6H4CHO) .Physical And Chemical Properties Analysis
2-(Allyloxy)benzaldehyde is a clear liquid with a density of 1.079 g/mL at 25 °C . It has a boiling point of 130 °C at 10 mmHg . The refractive index is 1.55 at 20 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(Allyloxy)benzaldehyde: is utilized in organic synthesis, particularly in the synthesis of substituted benzaldehydes. It serves as an intermediate in various chemical reactions due to its functional groups that can undergo further transformations .
Pharmaceutical Research
In pharmaceutical research, 2-(Allyloxy)benzaldehyde is explored for its potential as a precursor in the synthesis of various drug molecules. Its structural properties allow for modifications that can lead to the development of new therapeutic agents . The compound’s reactivity is harnessed to create derivatives with potential pharmacological activities.
Material Science
In the field of material science, 2-(Allyloxy)benzaldehyde plays a role in polymerization processes. It can be used to modify the properties of polymers, making them more suitable for specific applications . Its ability to interact with different monomers can lead to the creation of novel materials with desired characteristics.
Chemical Engineering
2-(Allyloxy)benzaldehyde: is significant in chemical engineering, especially in process optimization and catalysis. It can be involved in the development of new catalysts or in the improvement of existing chemical processes . Its stability under various conditions makes it a valuable component in engineering applications.
Biochemistry
In biochemistry, 2-(Allyloxy)benzaldehyde may be used in enzyme-catalyzed reactions. It can act as a substrate for certain enzymes, leading to the production of biologically relevant molecules . Its role in biochemical pathways can be crucial for understanding metabolic processes and enzyme functions.
Environmental Applications
Environmental applications of 2-(Allyloxy)benzaldehyde include its use in green chemistry and sustainable practices. It can be part of processes designed to minimize waste and reduce environmental impact . The compound’s characteristics are leveraged to develop eco-friendly chemical reactions and materials.
Safety and Hazards
Propiedades
IUPAC Name |
2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCJDECTRRMSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182937 | |
| Record name | o-(Allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | o-(Allyloxy)benzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21372 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
28752-82-1 | |
| Record name | 2-(Allyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28752-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-(Allyloxy)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Allyloxy)benzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-(Allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(allyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Allyloxy)benzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EQE6DL3XS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can 2-(Allyloxy)benzaldehyde undergo, and what structural features influence its reactivity?
A1: 2-(Allyloxy)benzaldehyde possesses two key reactive sites: the aldehyde group and the allyl group. The aldehyde can participate in typical reactions like condensations and additions. The allyl group, due to its proximity to the aromatic ring, becomes susceptible to radical cyclizations. For example, in the presence of silver catalysts and 1,3-dicarbonyl compounds, 2-(Allyloxy)benzaldehyde undergoes cascade cyclization to form complex heterocycles containing chroman-4-one moieties. [] This reaction highlights the compound's utility in building diverse molecular scaffolds. Furthermore, the allyl group can participate in radical additions with acyl radicals generated from aroyl chlorides under visible light irradiation, leading to the formation of 1,4-diketones containing chroman-4-one skeletons. [] The presence of both the aldehyde and the allyl group in proximity allows for these cascade reactions, demonstrating the unique reactivity of this compound.
Q2: Are there any specific advantages of using 2-(Allyloxy)benzaldehyde in these reactions compared to other similar compounds?
A2: The use of 2-(Allyloxy)benzaldehyde offers several advantages. Firstly, it enables the synthesis of complex heterocycles in a single step under relatively mild conditions, simplifying the synthetic route and potentially improving overall yield compared to multistep procedures. [] Secondly, the reactions often exhibit high atom economy, minimizing waste generation. [] Lastly, the ability to use visible light as a promoter in some reactions offers a more sustainable and environmentally friendly approach compared to traditional methods requiring harsh reagents or high temperatures. []
Q3: What are the potential applications of the compounds synthesized using 2-(Allyloxy)benzaldehyde as a starting material?
A3: The heterocyclic compounds derived from 2-(Allyloxy)benzaldehyde, such as chromenopyridines and chroman-4-ones, are valuable scaffolds found in various bioactive molecules. These structures exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. [] Further derivatization of these scaffolds can lead to novel compounds with improved pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

